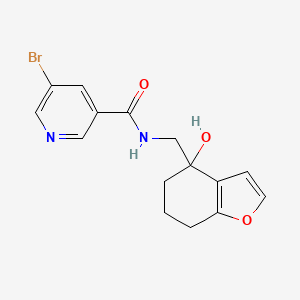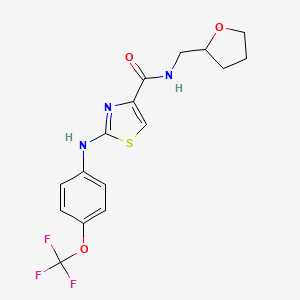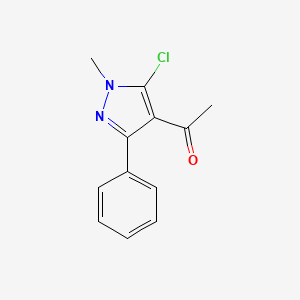
5-chloro-N-(2,4-difluorophenyl)-1,3-dimethyl-1H-pyrazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chemical Reactions Analysis
The specific chemical reactions involving this compound are not detailed in the sources I found . It’s likely that its reactivity is influenced by the various functional groups present in its structure.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not detailed in the sources I found . These properties would be influenced by its molecular structure and the nature of its functional groups.Applications De Recherche Scientifique
5-chloro-DFP-pyrazole has been studied for its potential as a therapeutic agent for a variety of medical conditions. It has been found to possess anti-inflammatory, antifungal, and anti-tumor activities. In addition, 5-chloro-DFP-pyrazole has been shown to possess neuroprotective, anticonvulsant, and antidepressant activities. It has also been studied for its potential to inhibit the growth of certain cancer cells.
Mécanisme D'action
The mechanism of action of 5-chloro-DFP-pyrazole is not yet fully understood. However, it is believed that the molecule acts as an inhibitor of certain enzymes involved in the metabolism of fatty acids, which can lead to a decrease in the production of pro-inflammatory molecules. In addition, 5-chloro-DFP-pyrazole may act as an inhibitor of certain enzymes involved in the synthesis of certain cell wall components, which could lead to an inhibition of the growth of certain cancer cells.
Biochemical and Physiological Effects
In laboratory studies, 5-chloro-DFP-pyrazole has been found to possess anti-inflammatory, antifungal, and anti-tumor activities. In addition, it has been found to possess neuroprotective, anticonvulsant, and antidepressant activities. It has also been found to inhibit the growth of certain cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 5-chloro-DFP-pyrazole in laboratory experiments include its availability as a synthetic molecule, its broad range of pharmacological activities, and its potential to inhibit the growth of certain cancer cells. However, the limitations of using 5-chloro-DFP-pyrazole in laboratory experiments include its lack of complete understanding of its mechanism of action and its potential for toxicity.
Orientations Futures
For research into 5-chloro-DFP-pyrazole include further studies into its mechanism of action, its potential for toxicity, and its potential therapeutic applications. In addition, further studies into its potential to inhibit the growth of certain cancer cells and its potential to act as an inhibitor of certain enzymes involved in the metabolism of fatty acids are warranted. Finally, further studies into its potential to act as an inhibitor of certain enzymes involved in the synthesis of certain cell wall components are also needed.
Méthodes De Synthèse
5-Chloro-DFP-pyrazole can be synthesized through a reaction of 2,4-difluorophenylchloroformate with 1,3-dimethyl-1H-pyrazole-4-carboxamide in the presence of a catalytic amount of triethylamine. This reaction yields a product with the desired structure, which can then be purified by recrystallization and chromatography.
Safety and Hazards
Propriétés
IUPAC Name |
5-chloro-N-(2,4-difluorophenyl)-1,3-dimethylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClF2N3O/c1-6-10(11(13)18(2)17-6)12(19)16-9-4-3-7(14)5-8(9)15/h3-5H,1-2H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLXFCQBEVLCYCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1C(=O)NC2=C(C=C(C=C2)F)F)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClF2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Chloro-1-(4-thiophen-2-yl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)propan-1-one](/img/structure/B2900285.png)

![3-ethyl-N-(4-phenoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2900287.png)

![(4-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)-[1,4'-bipiperidin]-1'-yl)(4,6-dimethylpyrimidin-5-yl)methanone](/img/structure/B2900294.png)
![1-(3,5-dimethylphenyl)-5-(3-methoxyphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2900295.png)


![N-(4-bromophenyl)-5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2900298.png)
![3-[(4-Bromo-1h-pyrazol-1-yl)methyl]aniline hydrochloride](/img/structure/B2900300.png)
![2-[(2-Fluorophenyl)methyl]-5-[2-oxo-2-(4-phenylpiperazin-1-yl)ethoxy]-3,4-dihydroisoquinolin-1-one](/img/structure/B2900302.png)

![N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2900307.png)